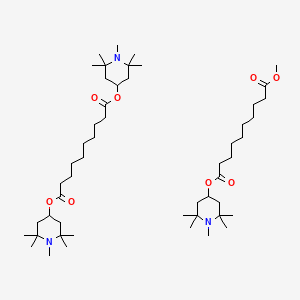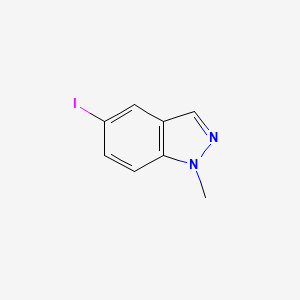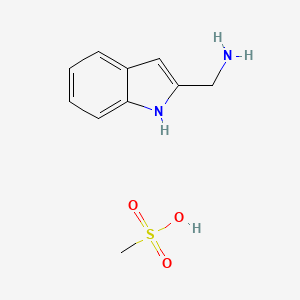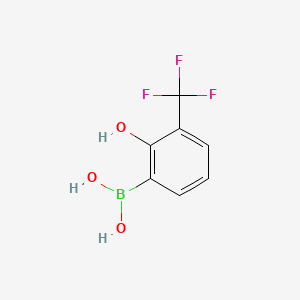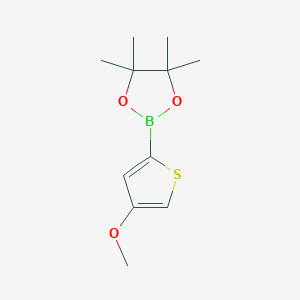![molecular formula C11H6ClFN4 B3026789 3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1116743-29-3](/img/structure/B3026789.png)
3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string FC1=CC=CC(C2=NN=C3C=CC(Cl)=NN23)=C1 . The empirical formula is C11H6ClFN4 and the molecular weight is 248.64 .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Pyridazine derivatives, including those related to 3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and characterized using various techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These compounds have been analyzed for their crystal structures, Hirshfeld surface analysis, and 3D energy frameworks (Sallam et al., 2021).
Biological Properties
- Some derivatives of this compound have shown biological activities such as anti-tumor and anti-inflammatory effects. This highlights their potential in medicinal chemistry and pharmaceutical research (Sallam et al., 2021).
Structural Studies and Molecular Interactions
- Extensive structural studies have been conducted on similar compounds, revealing insights into their molecular interactions, energy levels, and other quantum chemical parameters. These studies are crucial for understanding the compound's properties and potential applications (Aggarwal et al., 2019).
Antiviral Activity
- Derivatives of this compound have shown promising antiviral activity against hepatitis-A virus, suggesting potential use in antiviral therapies (Shamroukh & Ali, 2008).
Anti-Diabetic Applications
- The compound's derivatives have been evaluated for their potential as anti-diabetic drugs, specifically for their inhibition of Dipeptidyl peptidase-4, a key target in diabetes treatment (Bindu et al., 2019).
Agricultural Uses
- In agriculture, derivatives of this compound have been used as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators, showcasing its versatility in different fields (Sallam et al., 2022).
Cardiovascular Applications
- Certain derivatives have been found effective in lowering blood pressure without affecting heart rate in animal studies, indicating potential use in cardiovascular therapies (Katrusiak et al., 2001).
Safety and Hazards
The safety information for “3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor/physician if feeling unwell .
Properties
IUPAC Name |
3-chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-11-15-14-10-6-5-9(16-17(10)11)7-1-3-8(13)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYSEIRQWVNZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3Cl)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
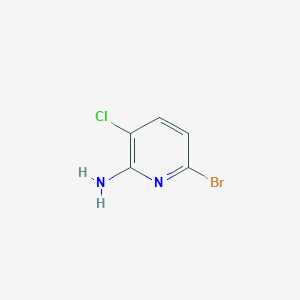

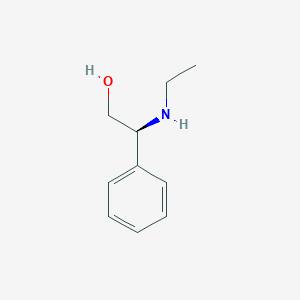
![2-Thiophenecarboxamide, 5-chloro-N-[(3R,5S)-5-(4-morpholinylcarbonyl)-1-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)carbonyl]-3-pyrrolidinyl]-](/img/structure/B3026709.png)
